molecular formula C14H16BrO5PS B571137 Cekafix CAS No. 121227-99-4

Cekafix

Cat. No.: B571137
CAS No.: 121227-99-4
M. Wt: 407.215
InChI Key: KJARRUUHFXDFIH-UHFFFAOYSA-N
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Description

Cekafix is a chemical compound with the molecular formula C14H16BrO5PS and a molecular weight of 407.22 . . This compound is primarily used in environmental analysis and testing, particularly as a reference standard for pesticides and metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cekafix involves the reaction of 3-bromo-4-methylcoumarin with diethyl phosphorochloridothioate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often dissolved in a solvent like cyclohexane for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions

Cekafix undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Common reducing agents include and .

    Substitution: Substitution reactions often use like or .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may yield alcohols or amines .

Scientific Research Applications

Cekafix has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pesticides and metabolites.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methylcoumarin
  • Diethyl phosphorochloridothioate
  • 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one

Uniqueness

Cekafix is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a reference standard in environmental analysis sets it apart from other similar compounds .

Properties

IUPAC Name

3-bromo-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJARRUUHFXDFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016409
Record name Cekafix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121227-99-4
Record name Cekafix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the active ingredient of Cekafix compare to coumaphos (Perizin) in terms of toxicity to Varroa jacobsoni?

A1: The research indicates that coumaphos is more toxic to Varroa jacobsoni than the active ingredient of this compound. At a given concentration, coumaphos was found to be 1.4 to 2.4 times more active []. This means a lower concentration of coumaphos is required to achieve the same level of mite mortality compared to the active ingredient of this compound.

Q2: Does the developmental stage of Varroa jacobsoni influence the effectiveness of the active ingredient of this compound?

A2: Yes, the research observed significant differences in the susceptibility of Varroa jacobsoni to the active ingredient of this compound at different life stages [, ]. The LC50 values, indicating the concentration required to kill 50% of the mites, varied depending on whether the mites were collected from larvae, nymphs with white eyes, or nymphs with dark eyes. This suggests that the active ingredient of this compound may be more effective against certain developmental stages of the mite.

Q3: Does temperature affect the toxicity of the active ingredient of this compound to Varroa jacobsoni?

A3: Yes, the toxicity of the active ingredient of this compound is significantly influenced by temperature []. The research showed that at 26°C, the toxicity of both the active ingredient of this compound and coumaphos was 1.2-2.7 times lower compared to their toxicity at 32.5°C. This highlights the importance of considering environmental temperature when assessing the efficacy of acaricides like this compound.

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